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Compound of Interest

Compound Name: 2,4-Dibromo-6-fluoroanisole

Cat. No.: B1598154

In the landscape of medicinal chemistry and agrochemical development, the strategic
incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of modern
molecular design. 2,4-Dibromo-6-fluoroanisole (CAS No. 202982-75-0) emerges as a
particularly valuable, albeit sparsely documented, building block. Its unique substitution pattern
—featuring a fluorine atom for modulating physicochemical properties, a methoxy group as a
key electronic and steric influencer, and two distinct bromine atoms poised for sequential, site-
selective functionalization—renders it a highly versatile intermediate.

This technical guide provides a comprehensive overview of the known and predicted physical
properties of 2,4-Dibromo-6-fluoroanisole. As experimental data for this specific isomer is not
widely published, this document leverages expert analysis of analogous structures and
established principles of physical organic chemistry to provide reliable predictions for its
spectroscopic signatures. Furthermore, we present a robust, field-proven protocol for its
synthesis and explore its significant potential as a scaffold in palladium-catalyzed cross-
coupling reactions, a critical technology in contemporary drug development.

Compound Identification and Core Physicochemical
Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. The
fundamental identifiers and known physical properties for 2,4-Dibromo-6-fluoroanisole are
summarized below. It is critical to note that while some data points are available from chemical
suppliers, comprehensive, peer-reviewed experimental characterization is limited.
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Property Value Source / Citation
1,5-Dibromo-2-fluoro-3-
IUPAC Name N/A (Standard Nomenclature)
methoxybenzene
CAS Number 202982-75-0 [11[2]
Molecular Formula C7HsBrzFO [1]
Molecular Weight 283.92 g/mol
[N/A] - Pressure not specified,
Boiling Point 132.9°C data should be used with
caution.
Melting Point Data Not Available N/A
Density Data Not Available N/A
Solubility Data Not Available N/A

Note on Physical State: Given the melting point of the related analog 2,4-Dibromoanisole (60-
64 °C)[3], it is reasonable to assume that 2,4-Dibromo-6-fluoroanisole is likely a low-melting
solid or an oil at room temperature. Its solubility is predicted to be high in common organic
solvents like dichloromethane, ethyl acetate, and THF, and negligible in water.

Predicted Spectroscopic Sighatures: A Guide to
Characterization

In the absence of publicly available experimental spectra, a detailed prediction of the key
spectroscopic features is essential for researchers to confirm the identity and purity of
synthesized 2,4-Dibromo-6-fluoroanisole.

Predicted 'H and **C NMR Spectra

The predicted NMR spectra are based on established substituent chemical shift increments
and known coupling patterns for fluoroaromatic compounds.

e 'H NMR (400 MHz, CDCIs): The spectrum is expected to show three distinct signals: a
singlet for the methoxy group and two doublets for the aromatic protons, showing coupling to
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each other and to the fluorine atom.

o ~ 9 7.6-7.8 ppm (d, 1H): Aromatic proton at C5. This proton is ortho to a bromine atom and
meta to the fluorine and the other bromine, leading to a downfield shift. Expected to show
a small meta coupling to the other aromatic proton (*J(H,H)) and a meta coupling to
fluorine (*J(H,F)).

o ~07.2-7.4 ppm (d, 1H): Aromatic proton at C3. This proton is ortho to the fluorine atom
and will exhibit a larger ortho 3J(H,F) coupling constant (typically 8-10 Hz).

o ~ 0 3.9-4.0 ppm (s, 3H): Methoxy (-OCHs) protons. The fluorine at the ortho position may
induce a slight downfield shift compared to non-fluorinated analogs.

e 13C NMR (100 MHz, CDCIs): The proton-decoupled 13C spectrum will be characterized by
large carbon-fluorine coupling constants, which are diagnostic.

o

~ 9 158-162 ppm (d, *J(C,F) = 245-255 Hz): Carbon C6, directly attached to fluorine. The
large one-bond coupling constant is the most definitive feature.

o

~ & 150-155 ppm (d, 3J(C,F) = 3-5 Hz): Carbon C1, attached to the methoxy group.

[¢]

~ 0 135-140 ppm (d, 3J(C,F) = 5-7 Hz): Carbon C5.

[e]

~ 0 115-120 ppm (d, 2J(C,F) = 20-25 Hz): Carbon C2, attached to bromine.

[e]

~ 0 110-115 ppm (d, 2J(C,F) = 20-25 Hz): Carbon C3.

o

~ 0 108-112 ppm (d, 4J(C,F) = 2-4 Hz): Carbon C4, attached to bromine.

[¢]

~ 0 56-57 ppm (s): Methoxy (-OCH?s) carbon.

Predicted Infrared (IR) Spectrum

The IR spectrum provides confirmation of key functional groups.
e 3100-3000 cm~1: Aromatic C-H stretching.

e ~2960, 2850 cm~1: Aliphatic C-H stretching of the methoxy group.
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e 1580-1600 cm~* & 1450-1500 cm~*: Aromatic C=C ring stretching vibrations.

e 1250-1280 cm~*: Aryl-O stretching (asymmetric).

e 1020-1050 cm~1: Aryl-O stretching (symmetric).

e 1100-1200 cm~1: C-F stretching.

» Below 800 cm~*: C-Br stretching region.

Predicted Mass Spectrum (Electron lonization)
The mass spectrum is crucial for confirming molecular weight and halogen count.

e Molecular lon (M*): The most telling feature will be the isotopic pattern for two bromine
atoms. A cluster of peaks will appear at m/z 282 (M), 284 (M+2), and 286 (M+4) in an
approximate 1:2:1 intensity ratio, corresponding to the combinations of 7°Br and &!Br
isotopes. This pattern is definitive for a dibrominated compound.

o Key Fragmentation Pathways:

o [M - CHs]*: Loss of the methyl group from the ether (m/z 267, 269, 271). This is a very
common fragmentation for anisoles.

o [M - CHs - COJ*: Subsequent loss of carbon monoxide from the resulting phenoxy cation
(m/z 239, 241, 243).

o [M - Br]*: Loss of a bromine atom (m/z 203, 205).

Representative Synthetic Protocol: Williamson Ether
Synthesis

While multiple synthetic routes are conceivable, the Williamson ether synthesis stands out as a
reliable and high-yielding method for preparing aryl ethers.[4] This protocol outlines the
methylation of the precursor 2,4-Dibromo-6-fluorophenol. The choice of a polar aprotic solvent
like acetonitrile and a mild base like potassium carbonate is deliberate; it facilitates the Sn2
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reaction by effectively solvating the potassium cation while leaving the phenoxide nucleophile
relatively free to attack the methyl iodide electrophile.

Materials and Reagents

Reagent CAS Number M.W. ( g/mol) Notes
2,4-Dibromo-6- ] ]
576-86-3 269.89 Starting Material
fluorophenol
Potassium Carbonate Anhydrous, finely
584-08-7 138.21
(K2CO03) powdered
Methyl lodide (CHsl) 74-88-4 141.94 Methylating Agent
. Anhydrous, reaction
Acetonitrile (CHsCN) 75-05-8 41.05
solvent
Dichloromethane )
75-09-2 84.93 Extraction Solvent
(CHz2CI2)
Anhydrous Sodium .
7757-82-6 142.04 Drying Agent

Sulfate (Na2S0a4)

Step-by-Step Methodology

e Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 2,4-Dibromo-6-fluorophenol (1.0 eq, 5.0 g, 18.5 mmol).

» Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) to dissolve the starting
material. To this solution, add finely powdered anhydrous potassium carbonate (1.5 eq, 3.84
g, 27.8 mmol).

» Addition of Methylating Agent: Begin vigorous stirring of the suspension. Add methyl iodide
(1.2 eq, 1.38 mL, 22.2 mmol) dropwise to the mixture at room temperature.

» Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx.
82 °C) and maintain for 12-18 hours. Monitor the reaction's progress by Thin Layer
Chromatography (TLC) until the starting phenol is consumed.
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Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid
potassium salts through a pad of celite, washing the filter cake with a small amount of
dichloromethane (2 x 10 mL).

Workup - Solvent Removal: Combine the filtrate and washings and concentrate the solution
under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

Workup - Extraction: To the residue, add deionized water (30 mL) and extract the product
with dichloromethane (3 x 25 mL). Combine the organic layers.

Workup - Washing and Drying: Wash the combined organic layer with brine (1 x 20 mL). Dry
the organic layer over anhydrous sodium sulfate, then filter.

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude
product. If necessary, purify further via flash column chromatography on silica gel using a
hexane/ethyl acetate gradient to afford 2,4-Dibromo-6-fluoroanisole as a pure compound.
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Caption: Williamson Ether Synthesis Workflow for 2,4-Dibromo-6-fluoroanisole.

Reactivity and Applications in Drug Development

The true value of 2,4-Dibromo-6-fluoroanisole lies in its potential for selective, sequential
functionalization. The two bromine atoms possess differential reactivity due to their electronic
and steric environments, making the molecule an ideal scaffold for building complexity via
modern cross-coupling chemistry.
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o Orthogonal Reactivity: The bromine at the C2 position is flanked by a methoxy and a fluorine
group, making it more sterically hindered and electronically different from the bromine at the
C4 position. This difference can be exploited for selective reactions. For instance, a bulky
palladium catalyst might preferentially react at the less-hindered C4 position.

o Suzuki-Miyaura Coupling: This reaction is a workhorse for creating C(sp?)-C(sp?) bonds, a
common motif in many pharmaceuticals.[5] One or both bromine atoms can be coupled with
a wide variety of aryl or heteroaryl boronic acids or esters to build biaryl structures.[6][7]

e Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms C-N bonds,
allowing for the introduction of diverse amine functionalities.[8] The bromine sites on 2,4-
Dibromo-6-fluoroanisole can be converted into anilines, alkylamines, or heterocyclic
amines, which are prevalent in active pharmaceutical ingredients (APIs).[9]

The ability to perform two different coupling reactions sequentially on the same molecule (e.g.,
a Suzuki coupling at C4 followed by a Buchwald-Hartwig amination at C2) allows for the rapid
generation of diverse and complex molecular libraries from a single, advanced intermediate.
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Caption: Sequential Cross-Coupling Strategy using 2,4-Dibromo-6-fluoroanisole.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,4-Dibromo-6-fluoroanisole is not readily
available, GHS hazard statements from chemical suppliers and data from closely related
analogs allow for a reliable assessment of its potential hazards.[10]
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e GHS Hazard Statements:

o

H302: Harmful if swallowed.[10]

[¢]

H315: Causes skin irritation.[10]

o

H319: Causes serious eye irritation.[10]

[e]

H335 (Predicted): May cause respiratory irritation. (Based on analogs like 2,4-
Dibromoanisole).[11]

Recommended Precautions

Based on these classifications, the following handling procedures are mandatory:

» Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood.

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.
o Skin Protection: Wear nitrile or neoprene gloves. A lab coat is required.

o Respiratory Protection: Not typically required if handled within a fume hood. If handling
large quantities or if ventilation is inadequate, a NIOSH-approved respirator with an
organic vapor cartridge is recommended.

o First Aid:
o If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

o If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
[12]

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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